The compound 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a member of the acetamide class, characterized by its unique molecular structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 309.83 g/mol. This compound is notable for the presence of a chlorophenyl group and an oxane moiety, which may contribute to its pharmacological properties.
This compound can be classified as an N-substituted acetamide, which is a significant category in medicinal chemistry due to the diverse biological activities exhibited by derivatives of acetamides. The presence of a chlorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The synthesis of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves several steps:
This multi-step synthesis allows for the introduction of various functional groups, making it possible to tailor the compound for specific biological activities.
The molecular structure of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be represented as follows:
This structure indicates the presence of multiple aromatic rings and a chloro substituent which may influence its chemical reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.83 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
| SMILES | CC1(CC(CCO1)(CCNC(=O)CCl)C2=CC=CC=C2)C |
The compound can undergo various chemical reactions that are typical for acetamides:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific biological targets, potentially including enzymes or receptors. It is hypothesized that:
Further studies are necessary to elucidate the precise mechanisms involved.
The physical properties of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide include:
Chemical properties include:
The compound has potential applications in various scientific fields:
The systematic IUPAC name 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide follows hierarchical naming conventions for complex organic molecules. The parent structure is identified as acetamide (CH₃CONH₂), modified by two substituents: a 2-(4-chlorophenyl) group at the carbonyl α-carbon and an N-[(4-phenyloxan-4-yl)methyl] group on the nitrogen atom. The tetrahydropyran ring (oxane) is specified as 4-phenyloxan-4-yl, indicating a phenyl substituent at the 4-position of the heterocyclic ring. The methylene bridge (–CH₂–) linking this oxane to the acetamide nitrogen is explicitly denoted as "methyl" within the term "N-[(4-phenyloxan-4-yl)methyl]."
Alternative naming approaches could prioritize the oxane core, yielding designations such as N-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamoyl}methyl-4-chlorobenzene. However, the provided name aligns with industry standards for analogous compounds, as evidenced by structurally related molecules like 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide (EVT-2909648) and 1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide (EVT-6694079) . The molecular formula is C₂₀H₂₂ClNO₂, with a calculated exact mass of 343.13 g/mol.
Table 1: Nomenclature Components
| Component | Description |
|---|---|
| Parent Chain | Acetamide (CH₃CONH₂) |
| α-Substituent | 2-(4-chlorophenyl) group |
| N-Substituent | (4-phenyloxan-4-yl)methyl group |
| Oxane Specification | Phenyl substituent at C4 position |
| Molecular Formula | C₂₀H₂₂ClNO₂ |
This compound belongs to three intersecting chemical subclasses:
The tetrahydropyran linker distinguishes this compound from simpler N-alkyl or N-aryl acetamides. Its three-dimensional conformation may facilitate interactions with biological targets, as observed in patent literature for analogous amide derivatives targeting metabolic diseases [6].
Positional isomerism significantly influences this compound’s properties. Key variables include:
Table 2: Substituent Effects on Physicochemical Properties
| Substituent Variation | Potential Impact on Properties |
|---|---|
| Ortho-chlorophenyl isomer | Increased steric hindrance; reduced carbonyl resonance; lower solubility |
| C3-phenyloxane isomer | Altered dipole moment; modified hydrogen-bonding capacity |
| N-H (unsubstituted amide) | Higher polarity; increased hydrogen-bond donation |
| Oxane vs. tetrahydrofuran linker | Different ring size (6 vs. 5 atoms); altered dihedral angles and lipophilicity |
Electronic effects arise from the chlorine atom’s strong σ-withdrawing and π-donating character. This dual behavior:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: